Synthesis of Sodium Trithiocarbonate from Sodium Hydrosulfide and Carbon Disulfide: An In-depth Technical Guide
Synthesis of Sodium Trithiocarbonate from Sodium Hydrosulfide and Carbon Disulfide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of sodium trithiocarbonate (B1256668) (Na₂CS₃) from sodium hydrosulfide (B80085) (NaHS) and carbon disulfide (CS₂). The primary method detailed is a one-pot, two-step synthesis involving the in situ generation of sodium sulfide (B99878) (Na₂S) from sodium hydrosulfide, followed by the reaction with carbon disulfide. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the chemical pathways and experimental workflows.
Introduction
Sodium trithiocarbonate is a versatile inorganic compound with significant applications in organic synthesis, particularly as a precursor for the synthesis of organic trithiocarbonates used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. It also finds use as a sulfidizing agent in mineral flotation and as a precipitating agent for heavy metals in wastewater treatment. The synthesis from readily available starting materials like sodium hydrosulfide and carbon disulfide is a common and scalable method.
The core of this synthesis involves the nucleophilic addition of a sulfide species to carbon disulfide. While the direct reaction with sodium sulfide is widely documented, the use of sodium hydrosulfide as the starting material is advantageous as it can be readily converted to the more reactive sodium sulfide in situ by the addition of a base, such as sodium hydroxide (B78521).
Chemical Reaction Pathway
The synthesis of sodium trithiocarbonate from sodium hydrosulfide proceeds in two main steps, which can be carried out in a single reaction vessel:
-
In situ formation of Sodium Sulfide: Sodium hydrosulfide is reacted with a strong base, typically sodium hydroxide (NaOH), to deprotonate the hydrosulfide ion (HS⁻) and form the sulfide ion (S²⁻).
NaHS + NaOH → Na₂S + H₂O
-
Formation of Sodium Trithiocarbonate: The newly formed sodium sulfide then acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide to form the trithiocarbonate dianion (CS₃²⁻).
Na₂S + CS₂ → Na₂CS₃
The overall reaction can be represented as:
2NaHS + 2NaOH + CS₂ → Na₂CS₃ + Na₂S + 2H₂O (when NaHS is the limiting reagent for the first step) or more simply if considering the intermediate formation:
NaHS + NaOH + CS₂ → Na₂CS₃ + H₂O (assuming a 1:1:1 molar reaction for simplicity, though stoichiometry may vary).
A visual representation of this pathway is provided below.
Experimental Protocols
The following protocols are synthesized from various established methods for the preparation of sodium trithiocarbonate. Appropriate safety precautions, including working in a well-ventilated fume hood and wearing personal protective equipment, are mandatory due to the toxicity and flammability of carbon disulfide and the corrosive nature of the bases used.
Aqueous Solution Synthesis
This method is the most common and is suitable for producing an aqueous solution of sodium trithiocarbonate.
Materials:
-
Sodium hydrosulfide (NaHS)
-
Sodium hydroxide (NaOH)
-
Carbon disulfide (CS₂)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Nitrogen inlet
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and nitrogen inlet, dissolve a specific molar equivalent of sodium hydrosulfide in deionized water.
-
Add an equimolar amount of sodium hydroxide to the solution while stirring. This reaction is exothermic, so cooling may be necessary to maintain the desired temperature. This step generates sodium sulfide in situ.
-
Once the sodium sulfide solution is prepared, slowly add one molar equivalent of carbon disulfide via the dropping funnel. Maintain vigorous stirring.
-
Control the reaction temperature, typically between 30-45°C. The reaction is exothermic.
-
After the addition of carbon disulfide is complete, continue stirring for a specified period (e.g., 1-3 hours) to ensure the reaction goes to completion. The solution will turn a characteristic deep red or orange-red color.
-
The resulting solution is an aqueous solution of sodium trithiocarbonate, which can be used directly for subsequent reactions or applications.
Synthesis in an Organic Solvent Medium
This method is employed to facilitate the isolation of solid sodium trithiocarbonate, as it is less soluble in certain organic solvent mixtures.
Materials:
-
Sodium hydrosulfide (NaHS)
-
Sodium hydroxide (NaOH)
-
Carbon disulfide (CS₂)
-
An inert co-solvent (e.g., hexane)
Equipment:
-
Jacketed reaction vessel with overhead stirring
-
Condenser
-
Dropping funnel
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a jacketed reaction vessel, add a mixture of an inert solvent like hexane (B92381) and a smaller volume of a lower alkyl alcohol such as ethanol.
-
Add sodium hydrosulfide to the solvent mixture with stirring.
-
Slowly add a solution of sodium hydroxide in ethanol to the suspension to form sodium sulfide in situ.
-
Cool the mixture and slowly add carbon disulfide from a dropping funnel while maintaining vigorous stirring.
-
Allow the reaction to proceed at a controlled temperature (e.g., 20-35°C) for several hours.
-
The product, sodium trithiocarbonate, will precipitate as a yellowish solid.
-
Collect the solid product by filtration, wash with the inert solvent (hexane), and dry under vacuum.
Experimental Workflow Visualization
The general workflow for the synthesis and isolation of sodium trithiocarbonate is depicted below.
Quantitative Data Summary
The following tables summarize key quantitative data gathered from various sources regarding the synthesis of sodium trithiocarbonate.
Table 1: Reaction Conditions for Sodium Trithiocarbonate Synthesis
| Starting Material | Base | Solvent/Medium | Temperature (°C) | Reaction Time (h) | Molar Ratio (Sulfide Source:CS₂) | Reference |
| Na₂S | - | Aqueous | 35-38 | 1-2 | 1:2.8 | [1] |
| Na₂S | - | Aqueous | 40-45 | 2.5 | 1:1 (approx.) | [2] |
| Na₂S | - | 10% Ethanol in Hexane | 20-36 | 1.5 | 1:1 | [3] |
| Na₂S | - | DME (ball milling) | Ambient | - | 1:3 | [4] |
| NaHS | NaOH | Aqueous | 30-35 | Not specified | Not specified | [5] |
Table 2: Characterization Data for Sodium Trithiocarbonate
| Analytical Technique | Observed Signal | Assignment | Reference |
| ¹³C NMR | ~207 ppm | Carbon-sulfur resonance bond (C=S) | [4] |
| FTIR | 820-930 cm⁻¹ (broad) | C-S resonance bond stretching | [4][6] |
Purification and Characterization
Purification:
-
Aqueous Solutions: For many applications, the aqueous solution of sodium trithiocarbonate can be used without further purification. If necessary, filtration can remove any insoluble impurities.
-
Solid Product: When synthesized in a non-aqueous or mixed-solvent system, the precipitated sodium trithiocarbonate can be purified by washing with a solvent in which it is insoluble (e.g., hexane or ether).[3] Recrystallization can be challenging due to the compound's high solubility in polar solvents and its tendency to decompose upon heating of aqueous solutions.[3] Crystallization from an aqueous-ethanol solution by the addition of a non-solvent or by cooling can be effective.[7]
Characterization: The successful synthesis of sodium trithiocarbonate can be confirmed using several analytical techniques:
-
¹³C NMR Spectroscopy: The most characteristic signal for the trithiocarbonate anion is the carbon resonance of the C=S group, which appears significantly downfield at approximately 207 ppm.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The C-S resonance bond gives rise to a strong, broad absorption band in the region of 820-930 cm⁻¹.[4][6]
-
UV-Vis Spectroscopy: Aqueous solutions of sodium trithiocarbonate are intensely colored and exhibit characteristic absorbance peaks in the UV-visible spectrum, which can be used for quantitative analysis.[4]
Safety Considerations
-
Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. It should be handled in a well-ventilated fume hood, and sources of ignition must be avoided.
-
Sodium Hydrosulfide (NaHS) and Sodium Hydroxide (NaOH): Corrosive bases that can cause severe skin and eye burns.[8] NaHS can also release toxic hydrogen sulfide gas upon contact with acids or moisture.[9]
-
Reaction Exotherm: The reaction is exothermic, and appropriate cooling should be available to control the temperature and prevent runaway reactions.
-
Byproducts: The reaction may produce byproducts, and the final product mixture will be alkaline. Proper handling and disposal procedures should be followed.
This guide provides a foundational understanding of the synthesis of sodium trithiocarbonate from sodium hydrosulfide. Researchers are encouraged to consult the cited literature for more specific details and to adapt the protocols to their specific laboratory conditions and safety procedures.
References
- 1. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 2. CN109574893A - A kind of method of sodium thiocarbonate synthesis mercaptoethylamine hydrochloride - Google Patents [patents.google.com]
- 3. US2893835A - Process for preparing thiocarbonates - Google Patents [patents.google.com]
- 4. osti.gov [osti.gov]
- 5. scite.ai [scite.ai]
- 6. Sodium trithiocarbonate | 534-18-9 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. Sodium hydrosulfide | NaHS | CID 28015 - PubChem [pubchem.ncbi.nlm.nih.gov]
